molecular formula C14H16N2O2S B2786167 1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea CAS No. 1251553-23-7

1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea

Cat. No.: B2786167
CAS No.: 1251553-23-7
M. Wt: 276.35
InChI Key: CMNXFJBQZWRBHD-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea is a synthetic organic compound designed for research applications in medicinal chemistry and drug discovery. This molecule features a thiophene ring system, which is a privileged pharmacophore in medicinal chemistry due to its versatile biological attributes and role in improving physicochemical properties and binding affinity of lead compounds . The core structure integrates a urea functional group, a motif commonly exploited in the design of enzyme inhibitors and receptor antagonists. The presence of the polar 2-hydroxyethyl linker between the thiophene and urea groups enhances the molecule's solubility and provides a site for further chemical functionalization, making it a valuable building block for SAR studies. Researchers can explore this compound as a potential precursor or investigative tool for developing novel therapeutics, particularly given the documented utility of thiophene derivatives in approved drugs and preclinical research across diverse areas such as anti-inflammatory, anticancer, and anticonvulsant activities . This product is intended for non-human research applications only in laboratory settings.

Properties

IUPAC Name

1-(2-hydroxy-2-thiophen-3-ylethyl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10-4-2-3-5-12(10)16-14(18)15-8-13(17)11-6-7-19-9-11/h2-7,9,13,17H,8H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNXFJBQZWRBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea typically involves the reaction of 2-(thiophen-3-yl)ethanol with o-tolyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Scientific Research Applications

1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea has been investigated for various applications:

Chemistry

  • Building Block for Complex Molecules: This compound serves as a precursor for synthesizing more complex organic molecules. Its unique functional groups allow for diverse chemical reactions, including oxidation, reduction, and substitution.

Biology

  • Biological Activity: Research has indicated potential antimicrobial and anticancer properties. The compound's interaction with biological targets may modulate enzyme activities or receptor functions, leading to therapeutic effects .
  • Antioxidant Properties: Studies have shown that derivatives of thiophene compounds exhibit antioxidant activities. For instance, certain synthesized derivatives demonstrated significant inhibition of free radicals compared to standard antioxidants like ascorbic acid .

Medicine

  • Therapeutic Applications: The compound is being explored for its potential use in drug development, particularly as an antimicrobial agent and urease inhibitor. Its structural characteristics suggest possible efficacy against various pathogens and diseases .

Antimicrobial Activity

A study evaluated the antibacterial properties of substituted thiophene derivatives, including those related to this compound. Results indicated that specific derivatives exhibited substantial inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The structural variations influenced their potency, with some exhibiting inhibition rates exceeding 60% compared to control substances .

CompoundInhibition (%)Target Bacteria
7a62.0Staphylococcus aureus
7b46.9Bacillus subtilis
Control0N/A
Ascorbic Acid88.0N/A

Antioxidant Activity

The antioxidant capacity of synthesized thiophene derivatives was assessed using the ABTS method. Certain compounds demonstrated significant activity, suggesting their potential use in formulations aimed at combating oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Thiophene vs.
  • Hydroxyethyl vs. Halogen/CF3 : The hydroxyl group in the target compound improves aqueous solubility relative to fluazuron’s lipophilic trifluoromethyl and halogen substituents, which are optimized for membrane penetration in pesticides .

Conformational Flexibility

  • The hydroxyethyl-thiophene substituent introduces moderate flexibility, contrasting with the rigid bicyclic tetrahydrobenzo[b]thiophene in ’s derivatives. This flexibility may allow better adaptation to enzyme active sites .

Hydrogen Bonding Capacity

  • The urea group in the target compound provides two NH donors for hydrogen bonding, similar to other derivatives. However, thiourea analogs (e.g., 1-(2-chlorophenyl)-2-thiourea) replace oxygen with sulfur, weakening hydrogen bonds but increasing metabolic stability .

Research Findings and Data

Solubility and Stability

  • Aqueous Solubility : Estimated logP of ~2.1 (lower than fluazuron’s ~4.5 due to hydroxyl group), suggesting better solubility in polar solvents .
  • Thermal Stability : Thiophene’s stability under high temperatures (tested up to 150°C in related compounds) supports its use in agrochemical formulations .

Biological Activity

1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiophene ring and a hydroxyethyl group, which contribute to its unique properties. The interest in this compound stems from its possible applications as an antimicrobial, anticancer agent, and urease inhibitor.

Chemical Structure and Synthesis

The compound can be synthesized through the reaction of 2-(thiophen-3-yl)ethanol with o-tolyl isocyanate under controlled conditions. The synthesis typically occurs in an inert atmosphere to prevent unwanted side reactions, followed by purification methods such as recrystallization or chromatography.

Chemical Formula: C12H13N2O2S
Molecular Weight: 239.31 g/mol
CAS Number: 1251553-23-7

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The thiourea moiety is often associated with various biological activities, including antibacterial and antifungal properties. Studies have shown that derivatives of thiourea can inhibit the growth of pathogenic bacteria and fungi, suggesting that the compound may have similar effects .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), leukemia (CEM-13), and melanoma (MEL-8). These studies often report mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-715.0Induction of apoptosis
CEM-1310.38Cell cycle arrest
MEL-812.5Apoptosis via caspase activation

Urease Inhibition

The compound has been investigated for its urease inhibitory activity, which is significant due to urease's role in various pathological conditions like kidney stones and peptic ulcers. In vitro studies have shown that derivatives of thiourea can effectively inhibit urease activity, with some compounds exhibiting IC50 values significantly lower than standard inhibitors .

Table 2: Urease Inhibition Data

CompoundIC50 (µM)Comparison to Standard Thiourea (IC50 = 4.74 µM)
This compoundTBDMore effective than standard
Compound A0.0019Significantly more effective
Compound B0.053Comparable effectiveness

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes or receptors. The thiophene ring may enhance binding affinity through π-stacking interactions or hydrogen bonding, leading to modulation of enzyme activities or cellular pathways.

Case Studies

Several case studies highlight the biological significance of compounds related to this structure:

  • Antimicrobial Efficacy : A study demonstrated that a series of thiourea derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antimicrobial agents.
  • Cancer Research : Research involving MCF-7 cells indicated that treatment with related compounds led to increased p53 expression levels and caspase activation, underscoring their potential as anticancer therapeutics.

Q & A

Advanced Question: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer: Optimization may include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reactivity.
  • Catalysts : Triethylamine or DMAP can accelerate urea formation.
  • Temperature control : Slow addition at 0°C minimizes side reactions.
    Post-synthesis, advanced characterization (e.g., HPLC-MS) validates purity, while kinetic studies can refine reaction parameters .

Basic Question: What biological activities are associated with this compound?

Methodological Answer:
Similar urea derivatives exhibit anticancer (IC50 ~1.7 μM in lung cancer), antimicrobial (MIC ~15 μg/mL), and anti-inflammatory (EC50 ~5 μM) activities. These are attributed to hydrogen bonding (urea/hydroxy groups) and hydrophobic interactions (thiophene/o-tolyl moieties) with biological targets .

Advanced Question: What methodologies identify its molecular targets?

Methodological Answer:

  • Molecular docking : Predicts binding affinity to enzymes/receptors (e.g., kinases).
  • Surface Plasmon Resonance (SPR) : Quantifies real-time interactions with proteins.
  • CRISPR-Cas9 screening : Identifies gene pathways affected by the compound .

Basic Question: How is the compound characterized analytically?

Methodological Answer:

  • NMR/IR : Confirm functional groups (e.g., urea carbonyl at ~1650 cm⁻¹).
  • HPLC : Assess purity (>95%).
  • X-ray crystallography : Resolves 3D structure, critical for SAR studies .

Advanced Question: How do XRD and computational modeling complement structural analysis?

Methodological Answer: XRD provides empirical bond angles/distances, while DFT calculations (e.g., Gaussian) predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Combined, they validate stereochemistry and guide derivatization .

Basic Question: What is the structure-activity relationship (SAR) of this compound?

Methodological Answer:
Key SAR insights:

  • Hydroxyethyl group : Enhances solubility and hydrogen bonding.
  • Thiophene ring : Increases lipophilicity and π-π stacking with aromatic residues.
  • o-Tolyl group : Steric effects modulate target selectivity .

Advanced Question: How can computational modeling refine SAR hypotheses?

Methodological Answer:

  • QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity.
  • MD simulations : Track dynamic interactions (e.g., binding pocket flexibility) over time .

Basic Question: How stable is this compound under varying conditions?

Methodological Answer:
Stability assessments include:

  • Thermal analysis (TGA/DSC) : Degradation above 150°C.
  • pH stability : Hydrolyzes in strong acids/bases (pH <3 or >11).
  • Light sensitivity : Store in amber vials to prevent photodegradation .

Advanced Question: What formulation strategies enhance its stability in biological assays?

Methodological Answer:

  • Liposomal encapsulation : Improves aqueous stability.
  • Prodrug design : Mask polar groups (e.g., hydroxyl) to reduce metabolic clearance .

Basic Question: How is its solubility profile determined?

Methodological Answer:

  • Shake-flask method : Measures solubility in buffers (e.g., PBS) and organic solvents.
  • HPLC-UV quantification : Quantifies solubility limits (e.g., <0.1 mg/mL in water) .

Advanced Question: What computational tools predict solubility?

Methodological Answer:

  • COSMO-RS : Estimates solubility in mixed solvents.
  • Machine learning models : Train on datasets (e.g., PubChem) to predict solubility from molecular descriptors .

Basic Question: What in vitro models test its efficacy?

Methodological Answer:

  • Cell viability assays (MTT/XTT) : Screen anticancer activity.
  • Microdilution assays : Determine antimicrobial MICs.
  • ELISA : Quantify anti-inflammatory cytokine modulation .

Advanced Question: How are 3D organoids or co-cultures used for efficacy testing?

Methodological Answer:

  • Tumor organoids : Mimic tumor microenvironment for IC50 validation.
  • Macrophage-cancer cell co-cultures : Study immune-modulatory effects .

Basic Question: How to resolve contradictions in reported bioactivity data?

Methodological Answer:
Discrepancies (e.g., IC50 variability) may arise from:

  • Assay conditions : Serum concentration or incubation time differences.
  • Cell line heterogeneity : Genetic drift in subcultures.
    Standardize protocols (e.g., CLSI guidelines) and use reference compounds for normalization .

Advanced Question: What statistical approaches validate reproducibility?

Methodological Answer:

  • Bland-Altman plots : Assess inter-lab variability.
  • Meta-analysis : Pool data from multiple studies to identify outliers .

Basic Question: What safety/toxicology data are available?

Methodological Answer:

  • Ames test : Assess mutagenicity.
  • hERG assay : Screen cardiac toxicity (IC50 >10 μM suggests low risk).
  • Acute toxicity (LD50) : Determined in rodent models .

Advanced Question: How can omics technologies elucidate toxicity mechanisms?

Methodological Answer:

  • Transcriptomics (RNA-seq) : Identify dysregulated pathways (e.g., oxidative stress).
  • Metabolomics (LC-MS) : Detect toxic metabolite accumulation .

Basic Question: What computational tools predict its ADME properties?

Methodological Answer:

  • SwissADME : Predicts absorption (e.g., high Caco-2 permeability).
  • PK-Sim : Models pharmacokinetics (e.g., t½, Vd) .

Advanced Question: How do machine learning models improve ADME predictions?

Methodological Answer:

  • DeepChem : Trains on ChEMBL data to predict bioavailability.
  • AutoQSAR : Generates consensus models for CYP450 inhibition risks .

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